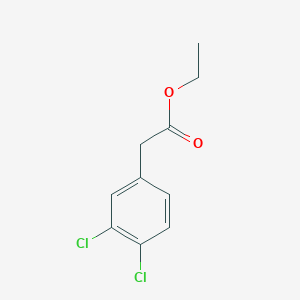

Ethyl 3,4-dichlorophenylacetate

描述

Historical Context and Evolution of Arylacetate Ester Research

The journey of arylacetate ester research is intrinsically linked to the broader history of organic synthesis. Early investigations were often extensions of classical esterification methods, such as the Fischer-Speier esterification, first described in 1895, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. byjus.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgresearchgate.net This foundational reaction provided a straightforward route to simple arylacetate esters, paving the way for further exploration.

Another significant historical method relevant to the synthesis of the precursor arylacetic acids is the Willgerodt-Kindler reaction. organic-chemistry.orgorganic-chemistry.orgwikipedia.org Discovered by Conrad Willgerodt and later modified by Karl Kindler, this reaction allows for the conversion of aryl alkyl ketones to the corresponding amides, which can then be hydrolyzed to carboxylic acids and subsequently esterified. organic-chemistry.orgorganic-chemistry.orgwikipedia.org These early synthetic methodologies laid the groundwork for the systematic investigation of arylacetate esters and their derivatives.

The evolution of this research area has been marked by a shift from simple synthetic explorations to a more focused and application-driven approach. The discovery of the biological activities of various substituted arylacetates spurred further interest, leading to the development of more sophisticated synthetic strategies and a deeper understanding of their structure-activity relationships.

Chemical Significance of Halogenated Phenylacetate (B1230308) Derivatives

The introduction of halogen atoms onto the phenyl ring of phenylacetate derivatives has a profound impact on their chemical and biological properties. Halogenation is a common strategy in medicinal chemistry to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. nih.gov The presence of halogens can significantly enhance the pharmacological activity of compounds. nih.gov

Current Research Landscape and Emerging Trends for Dichlorophenylacetate Compounds

The current research landscape for dichlorophenylacetate compounds is multifaceted, with significant interest in their agrochemical and pharmaceutical applications. A prominent area of investigation is the use of dichlorophenoxyacetic acid derivatives as herbicides. bldpharm.comchemicalbook.com For example, 2,4-dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide, and its ester formulations are common. bldpharm.comchemicalbook.com

Recent studies have highlighted the auxin-like activity of 3,4-dichlorophenylacetic acid (DCAA), the precursor to Ethyl 3,4-dichlorophenylacetate. byjus.com This discovery has opened up new avenues for research into its potential as a plant growth regulator, promoting root growth and development in various crops. byjus.com This finding underscores the importance of the specific dichlorination pattern for biological activity.

Emerging trends also point towards the exploration of dichlorophenylacetate derivatives in medicinal chemistry. The structural similarities to other bioactive molecules suggest that these compounds could be valuable intermediates in the synthesis of novel therapeutic agents.

Defining Key Research Questions and Objectives for this compound Investigations

The investigation of this compound is driven by several key research questions and objectives aimed at fully elucidating its chemical and biological profile. A primary objective is to conduct a thorough characterization of its physicochemical properties, providing a foundational dataset for any future applications.

A significant research question revolves around the potential biological activities of this compound. Given the known auxin-like properties of its parent carboxylic acid, a key objective is to determine if the ethyl ester retains, modifies, or loses this activity. This involves comparative studies with the parent acid and other related esters.

Furthermore, a central research goal is to explore the potential of this compound as a synthon in organic chemistry. This includes investigating its reactivity in various chemical transformations to generate more complex molecules with potential applications in pharmaceuticals or materials science. Understanding its stability and reactivity profile is crucial for its effective utilization as a chemical building block. researchgate.net

Chemical and Physical Properties of this compound

A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its application in research and synthesis.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀Cl₂O₂ | |

| Molecular Weight | 233.09 g/mol | |

| CAS Number | 6725-45-7 | |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | 24-26 °C | |

| Water Solubility | Insoluble |

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(3,4-dichlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEBVJIVEPSFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372051 | |

| Record name | Ethyl 3,4-dichlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6725-45-7 | |

| Record name | Ethyl 3,4-dichlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for Ethyl 3,4 Dichlorophenylacetate

Review of Established Esterification Protocols Applicable to Aryl Acids

The synthesis of ethyl 3,4-dichlorophenylacetate typically involves the esterification of 3,4-dichlorophenylacetic acid with ethanol (B145695). cymitquimica.com Several established protocols for the esterification of aryl acids can be applied to this specific synthesis.

Direct Esterification of Phenylacetic Acids

Direct esterification, often referred to as Fischer esterification, is a widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. commonorganicchemistry.com For the synthesis of this compound, 3,4-dichlorophenylacetic acid is reacted with an excess of ethanol, which can also serve as the solvent. cymitquimica.comcommonorganicchemistry.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. google.com The reaction is reversible, and to drive the equilibrium towards the product side, the water formed during the reaction is typically removed, for instance, by azeotropic distillation. google.com

Alternative methods for direct esterification that avoid strongly acidic conditions include the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com Another approach involves the reaction of the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with ethanol. commonorganicchemistry.com Alkylation of the carboxylic acid with reagents like iodomethane (B122720) or dimethyl sulfate (B86663) can also yield the corresponding ester, though these methods are more common for methyl esters. commonorganicchemistry.com

Transesterification Strategies for Ethyl Arylacetates

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This method can be employed to synthesize this compound from another ester of 3,4-dichlorophenylacetic acid, such as the methyl ester. The reaction involves treating the starting ester with ethanol in the presence of an acid or base catalyst. wikipedia.org The equilibrium can be shifted towards the desired ethyl ester by using a large excess of ethanol or by removing the alcohol formed as a byproduct (e.g., methanol) through distillation. wikipedia.orgyoutube.com

Enzymatic transesterification using lipases is also a viable and often more selective method. wikipedia.org This approach is particularly useful for substrates that are sensitive to acidic or basic conditions. The reaction typically proceeds via an enol intermediate, and chelation between the carbonyl groups and a catalyst heteroatom is important. nih.gov

Novel Synthetic Routes for this compound

Research into novel synthetic routes for this compound is driven by the need for more efficient, cost-effective, and environmentally friendly processes.

Catalyst Screening and Reaction Condition Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often investigated include the choice of catalyst, solvent, temperature, and reaction time.

For direct esterification, screening different acid catalysts can significantly impact the reaction rate and yield. In some esterification reactions, the use of a quadratic model has shown that optimal conditions can be achieved by carefully controlling temperature, catalyst amount, and the initial molar ratio of reactants. dergipark.org.tr For instance, in the synthesis of ethyl acetate (B1210297), an optimal conversion was achieved at 80°C with a specific catalyst concentration and reactant ratio. dergipark.org.tr Similar optimization strategies can be applied to the synthesis of this compound.

The table below illustrates a hypothetical optimization of the direct esterification of 3,4-dichlorophenylacetic acid.

| Catalyst | Solvent | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Yield (%) |

| H₂SO₄ | Ethanol | 78 | 1:10 | 85 |

| p-TsOH | Toluene | 110 | 1:5 | 90 |

| Amberlyst-15 | Ethanol | 78 | 1:10 | 88 |

| No Catalyst | Ethanol | 120 (High Pressure) | 1:10 | 75 |

Development of Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. ijpsr.com For the synthesis of this compound, this can involve the use of greener solvents, catalysts, and reaction conditions.

Ethyl lactate, a bio-based and biodegradable solvent, has emerged as a promising green alternative to traditional organic solvents in various organic syntheses. researchgate.netuobasrah.edu.iq Its application in the esterification of 3,4-dichlorophenylacetic acid could significantly improve the environmental profile of the process.

The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offers advantages over traditional mineral acids. These catalysts are easily separable from the reaction mixture, reusable, and generally less corrosive, simplifying the work-up procedure and reducing waste.

Mechanistic Investigations of Synthetic Transformations

The mechanism of direct esterification under acidic conditions involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. wikipedia.org

In base-catalyzed transesterification, a strong base removes a proton from the alcohol, making it a more potent nucleophile. wikipedia.org This alkoxide then attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate that collapses to form the new ester and a different alkoxide. wikipedia.org

Understanding these mechanisms is fundamental for optimizing reaction conditions. For example, in acid-catalyzed esterification, the rate-determining step is often the nucleophilic attack of the alcohol. Therefore, increasing the concentration of the alcohol or the strength of the acid catalyst can enhance the reaction rate.

Kinetic Analysis of Reaction Pathways

While specific kinetic studies on the synthesis of this compound are not extensively documented in publicly available literature, the reaction is expected to follow the general principles of Fischer-Speier esterification. This type of reaction is typically reversible and follows a second-order kinetic model. everant.org

General findings from studies on similar esterification reactions, such as the synthesis of ethyl acetate, indicate that several factors influence the reaction kinetics:

Catalyst: The presence of a strong acid catalyst, like sulfuric acid, is crucial for protonating the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. uobaghdad.edu.iq

Temperature: Increasing the reaction temperature generally increases the rate constant, leading to a faster attainment of equilibrium. uobaghdad.edu.iq However, as esterification is often an exothermic process, higher temperatures can unfavorably shift the equilibrium towards the reactants, thus lowering the maximum achievable conversion.

Molar Ratio of Reactants: Employing an excess of one reactant, typically the alcohol (ethanol in this case), can shift the equilibrium towards the product side, increasing the conversion of the limiting reactant (3,4-dichlorophenylacetic acid). uobaghdad.edu.iq

For the esterification of acetic acid with ethanol, studies have shown that the reaction rate can be described by the following rate equation: (-rA) = k1[CA][CB] – k2[CC][CD] everant.org

Where:

-rA is the rate of reaction of the acid

k1 and k2 are the forward and reverse reaction rate constants, respectively

[CA], [CB], [CC], and [CD] are the concentrations of the acid, alcohol, ester, and water, respectively.

It is important to note that without specific experimental data for this compound, these remain general principles. The electronic effects of the two chlorine atoms on the phenyl ring of 3,4-dichlorophenylacetic acid are expected to influence its reactivity compared to unsubstituted phenylacetic acid or simple aliphatic carboxylic acids. The electron-withdrawing nature of the chlorine atoms would likely increase the acidity of the carboxylic acid and could affect the rate of esterification.

Computational Modeling (e.g., Density Functional Theory) for Transition State Characterization

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms and characterizing transition states that are often difficult to observe experimentally. For the acid-catalyzed esterification of carboxylic acids, DFT calculations can model the energy profile of the reaction pathway. nih.gov

A general mechanism for acid-catalyzed esterification that can be modeled using DFT involves the following key steps:

Protonation of the carbonyl oxygen of the carboxylic acid.

Nucleophilic attack by the alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst.

DFT studies on similar esterification reactions have shown that the rate-determining step is typically the nucleophilic addition of the alcohol to the protonated carboxylic acid, which involves the highest energy transition state. nih.gov By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile of the reaction can be constructed. This profile provides valuable information about the activation energies of different steps, which is crucial for understanding the reaction kinetics.

Chiral Synthesis and Enantiomeric Resolution of Dichlorophenylacetate Analogs

The development of chiral dichlorophenylacetate analogs is of interest due to the importance of enantiomerically pure compounds in various applications, including pharmaceuticals and materials science.

Stereoselective Synthetic Methods

Achieving stereoselectivity in the synthesis of dichlorophenylacetate analogs, where the chiral center is at the α-carbon, can be approached through several established methods in organic synthesis. These methods aim to produce a single enantiomer or a highly enriched mixture.

One common approach is the use of enzymatic catalysis . Lipases and esterases are known to catalyze the stereoselective esterification or transesterification of chiral alcohols and carboxylic acids. For instance, a lipase (B570770) could be used to selectively esterify 3,4-dichlorophenylacetic acid with an achiral alcohol, or to selectively hydrolyze a racemic mixture of this compound, leading to the kinetic resolution of the racemate. While specific examples for dichlorophenylacetate analogs are scarce, the enzymatic synthesis of other chiral esters is a well-established technique. nih.gov

Another strategy involves the use of chiral auxiliaries . A chiral auxiliary can be attached to the 3,4-dichlorophenylacetic acid molecule to direct the stereochemical outcome of a subsequent reaction, such as alkylation at the α-position. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.

Asymmetric hydrogenation of a suitable precursor could also be employed. For example, the asymmetric hydrogenation of an α,β-unsaturated ester containing the 3,4-dichlorophenyl group, catalyzed by a chiral transition metal complex (e.g., with a BINAP ligand), could produce a chiral dichlorophenylacetate analog with high enantiomeric excess.

While these methods are theoretically applicable, the development of a specific and efficient stereoselective synthesis for a given dichlorophenylacetate analog would require dedicated research and optimization.

Preferential Crystallization and Other Resolution Techniques for Racemic Mixtures

When a stereoselective synthesis is not feasible or efficient, the resolution of a racemic mixture is a common alternative to obtain pure enantiomers.

Preferential crystallization is a technique that can be applied if the racemic mixture crystallizes as a conglomerate, which is a mechanical mixture of crystals of the two pure enantiomers. In this process, a supersaturated solution of the racemate is seeded with a crystal of the desired enantiomer, which then crystallizes out preferentially. This method can be highly efficient but is only applicable to the approximately 5-10% of racemates that form conglomerates. libretexts.org

A more general and widely used method is diastereomeric salt formation . The racemic 3,4-dichlorophenylacetic acid can be reacted with an enantiomerically pure chiral base (a resolving agent), such as a chiral amine, to form a pair of diastereomeric salts. libretexts.orglongdom.org These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the pure enantiomers of the acid can be recovered by treatment with an achiral acid to remove the resolving agent. The resolved 3,4-dichlorophenylacetic acid can then be esterified to produce the corresponding enantiomerically pure this compound.

Chiral chromatography is another powerful resolution technique. A racemic mixture of this compound can be passed through a chromatography column containing a chiral stationary phase. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. google.com

The choice of resolution technique depends on various factors, including the properties of the compound, the scale of the separation, and economic considerations. For dichlorophenylacetate analogs, these methods provide viable pathways to obtaining enantiomerically pure forms, although specific protocols would need to be developed and optimized.

Advanced Analytical Characterization Techniques for Research Materials

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 3,4-dichlorophenylacetate, both ¹H and ¹³C NMR are used to confirm its structure.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals provide information about the different types of protons and their neighboring atoms. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the ethyl group, the methyl protons of the ethyl group, and the methylene protons of the phenylacetate (B1230308) moiety. The aromatic region would likely display a complex splitting pattern due to the dichlorosubstitution on the phenyl ring. The ethyl group would present as a quartet for the -CH₂- group coupled to the -CH₃ group, and a triplet for the -CH₃ group coupled to the -CH₂- group. carlroth.comsigmaaldrich.comtn-sanso.co.jppitt.eduodu.edu

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. docbrown.info Carbon atoms adjacent to electronegative atoms like oxygen and chlorine will appear at higher chemical shifts (downfield). docbrown.info The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the dichlorophenyl ring, the methylene and methyl carbons of the ethyl group, and the methylene carbon of the phenylacetate group. hmdb.caresearchgate.netusp.br

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Ar-H | 7.1 - 7.5 | 128 - 135 |

| -O-CH₂-CH₃ | ~4.1 (quartet) | ~61 |

| -CH₂-Ar | ~3.6 (singlet) | ~40 |

| -O-CH₂-CH₃ | ~1.2 (triplet) | ~14 |

| C=O | - | ~170 |

Note: Expected values are based on typical chemical shifts for similar functional groups and structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (e.g., HR-ESI-MS, GC-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for the analysis of volatile compounds like this compound. eurl-pesticides.eunih.govcabidigitallibrary.orgjmaterenvironsci.comresearchgate.netjddtonline.info

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, corresponding to the molecular weight of the compound. For this compound (C₁₀H₁₀Cl₂O₂), the presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

The fragmentation of the molecular ion provides valuable structural information. docbrown.info Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl group (-CH₂CH₃). Cleavage at the benzylic position is also common.

Expected Key Mass Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 232/234/236 | [C₁₀H₁₀Cl₂O₂]⁺ | Molecular Ion |

| 187/189/191 | [C₈H₅Cl₂O]⁺ | -OCH₂CH₃ |

| 159/161 | [C₇H₅Cl₂]⁺ | -CH₂COOCH₂CH₃ |

| 45 | [C₂H₅O]⁺ | - |

| 29 | [C₂H₅]⁺ | - |

Note: The presence and relative abundance of fragments can vary with the ionization method and energy.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared, Raman) for Functional Group Analysis and Polymorph Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the region of 1735-1750 cm⁻¹. researchgate.netresearchgate.net Other characteristic peaks would include C-O stretching vibrations for the ester, C-H stretching for the aromatic and aliphatic parts of the molecule, and vibrations corresponding to the C-Cl bonds. researchgate.net

Characteristic FT-IR and Raman Peaks for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| Carbonyl (C=O) Stretch | 1750 - 1735 | 1750 - 1735 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-O Stretch (Ester) | 1300 - 1000 | 1300 - 1000 |

| C-Cl Stretch | 800 - 600 | 800 - 600 |

Raman spectroscopy provides complementary information to FT-IR. While C=O stretching is observable in Raman, non-polar bonds like C-C and C-Cl often produce stronger signals. Raman spectroscopy is also a valuable non-destructive technique for identifying different crystalline forms, or polymorphs, of a compound, as these forms can exhibit distinct lattice vibrations in the low-frequency region of the spectrum. chemicalbook.comspectrabase.comwpmucdn.comresearchgate.netspectroscopyonline.comyoutube.com

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, which allows for the assessment of a compound's purity and the isolation of the pure substance.

Gas Chromatography (GC) and Liquid Chromatography (LC) for Quantitative Analysis and Impurity Profiling

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful methods for determining the purity of this compound and for identifying and quantifying any impurities.

GC is particularly suitable for this compound due to its volatility. epa.gov A capillary column, such as a DB-5 or DB-624, would likely be used, with a flame ionization detector (FID) providing a robust and sensitive response. The method would involve dissolving the sample in a suitable solvent and injecting it into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The retention time of the main peak would be characteristic of the compound, and any additional peaks would indicate the presence of impurities.

Reversed-phase HPLC (RP-HPLC) is another common technique for purity analysis. pensoft.netresearchgate.netpensoft.net A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netresearchgate.netpensoft.netsemanticscholar.org A UV detector would be appropriate, as the phenyl ring of the compound absorbs UV light. This method is particularly useful for analyzing less volatile impurities that may be present.

Typical Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| GC | Capillary (e.g., DB-5, DB-624) | Helium or Nitrogen | FID |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV |

Application of Preparative Chromatography for Compound Isolation

For the isolation of pure this compound, for example, after its synthesis, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but uses larger columns and higher flow rates to handle larger quantities of material.

Preparative HPLC is a widely used method for purifying compounds. pensoft.netnih.govnih.gov The crude product is dissolved and injected onto a preparative column, and the fractions are collected as they elute. The fractions containing the pure compound, as determined by an in-line detector and subsequent analytical testing, are then combined and the solvent is removed to yield the purified product. This method offers high resolution and is capable of separating closely related impurities. nih.govnih.gov

Solid-State Characterization

Solid-state characterization provides crucial information about the arrangement of atoms in a crystalline solid and the material's response to thermal energy.

While a specific crystal structure for this compound was not found in the provided search results, the principles of X-ray crystallography are universally applicable. For instance, the crystal structure of a related compound, ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate, was determined using single-crystal X-ray diffraction, showcasing the capability of this technique to elucidate complex molecular architectures. researchgate.net

General Crystallographic Data Table (Illustrative)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1325.4 |

| Z | 4 |

Note: The data in this table is illustrative for a generic compound and does not represent this compound.

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal properties such as melting point, glass transition temperature, and heats of fusion and crystallization. DSC can also reveal polymorphic transformations, as seen in the study of β-artemether, where dynamic DSC measurements at various heating rates showed polymorph transformation during the melting process. researchgate.net

Accelerated Rate Calorimetry (ARC) is used to investigate the thermal stability of a substance under adiabatic conditions. researchgate.netpurdue.edu By detecting the onset of an exothermic reaction and tracking its temperature and pressure changes, ARC provides data to assess thermal hazards. researchgate.netpurdue.edu The Time to Maximum Rate under adiabatic conditions (TMRad) is a key parameter derived from ARC data, which is crucial for evaluating the thermal stability of a compound. akts.com

Illustrative Thermal Analysis Data for a Phenylacetate Derivative

| Technique | Parameter | Observed Value |

| DSC | Onset of Melting | 85-90 °C |

| DSC | Peak Melting Temperature | 92 °C |

| ARC | Onset of Exothermic Decomposition | 150 °C |

| ARC | Time to Maximum Rate (TMRad) at 150°C | 24 hours |

Note: This data is illustrative and not specific to this compound.

In-situ Analytical Techniques for Reaction Monitoring (e.g., Raman, NIR, FBRM)

In-situ analytical techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics, mechanisms, and the formation of intermediates and products. beilstein-journals.org

Raman Spectroscopy is a non-destructive technique that provides information about molecular vibrations. It is particularly useful for monitoring reactions in solution and can be used to quantify the concentration of reactants and products over time. beilstein-journals.orgresearchgate.net For example, in the synthesis of 3-acetylcoumarin, a calibration curve was generated by plotting the intensity of a specific Raman peak against the concentration of the product, allowing for the determination of product conversion. beilstein-journals.org

Near-Infrared (NIR) Spectroscopy is another valuable tool for in-situ reaction monitoring. It measures the absorption of near-infrared radiation by the sample, which can be correlated with the concentration of various chemical species.

Focused Beam Reflectance Measurement (FBRM) is a particle size analysis technique that can be used to monitor changes in particle size and shape during crystallization processes in real-time. researchgate.net This is particularly useful for understanding and controlling polymorphism during crystallization. researchgate.net The combined use of FBRM with spectroscopic techniques like ATR-FTIR and Raman has been shown to be effective in monitoring polymorphic transformations during cooling crystallization. researchgate.net

Illustrative In-situ Monitoring Data for a Phenylacetate Synthesis

| Time (minutes) | Reactant A Concentration (M) | Product (this compound) Concentration (M) |

| 0 | 1.0 | 0.0 |

| 10 | 0.8 | 0.2 |

| 20 | 0.6 | 0.4 |

| 30 | 0.4 | 0.6 |

| 40 | 0.2 | 0.8 |

| 50 | 0.1 | 0.9 |

| 60 | <0.05 | >0.95 |

Note: This data is illustrative and represents a hypothetical reaction profile.

Investigation of Biological Activities and Molecular Mechanisms

Receptor Binding and Functional Assays

The primary receptor target identified for derivatives of ethyl 3,4-dichlorophenylacetate is the sigma (σ) receptor. These receptors are unique binding sites in the central nervous system and peripheral tissues, and their ligands are investigated for potential therapeutic applications in various neurological and psychiatric disorders. nih.gov

A notable derivative of this compound is its oxalate (B1200264) salt, AC915, identified chemically as 2-(1-Pyrrolidinyl)this compound oxalate. sigmaaldrich.com Research has classified AC915 as a putative sigma receptor antagonist. sigmaaldrich.com Sigma receptors have been shown to modulate various cellular functions, including intracellular calcium signaling and the activity of several neurotransmitter systems. nih.gov The interaction of ligands like AC915 with these receptors is typically profiled using radioligand binding assays, where the compound's ability to displace a known radiolabeled sigma receptor ligand is measured to determine its binding affinity.

Sigma receptors exist in at least two subtypes, σ₁ and σ₂. nih.gov While AC915 is identified as a sigma receptor ligand, detailed publically available studies specifically delineating its binding affinity and selectivity for the σ₁ versus the σ₂ subtype are limited. However, the broader class of 3,4-dichlorophenyl derivatives has been explored for subtype selectivity. For instance, studies on related compounds, such as those based on N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, have shown that structural modifications can lead to varying degrees of selectivity for σ₁ and σ₂ receptor subtypes. nih.gov This suggests that the 3,4-dichlorophenyl moiety is a key structural feature for sigma receptor interaction and that modifications to other parts of the molecule can modulate subtype preference. For example, some polyamine derivatives incorporating the 3,4-dichlorophenyl ethylamine (B1201723) structure have demonstrated increased selectivity for σ₂ receptors. nih.gov Further research would be necessary to fully characterize the subtype selectivity profile of this compound and AC915.

The structure-activity relationship (SAR) for sigma receptor ligands is a complex field of study. For compounds containing the 3,4-dichlorophenyl group, the nature of the substituents at other positions significantly influences binding affinity and efficacy. In a series of 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines, the presence of an aryl moiety in the side chain was a key determinant of sigma receptor affinity. mdpi.com For derivatives of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, the spacing between nitrogen atoms and the presence of a pyrrolidine (B122466) ring were found to be important for high-affinity binding to sigma receptors. nih.gov While these studies provide insights into the general SAR for 3,4-dichlorophenyl-containing compounds, specific SAR studies focusing on this compound and its close analogs are not extensively documented in publicly accessible literature. Such studies would be crucial to optimize the structure for enhanced affinity and desired functional activity (antagonism or agonism) at sigma receptors.

Enzyme Inhibition and Activation Mechanisms

While the primary focus of research on related dichlorophenyl compounds has been on receptor binding, the potential for enzyme inhibition has also been explored in broader chemical classes that share some structural similarities.

As there is no reported inhibitory activity of this compound against α-glucosidase or other enzymes, no kinetic characterization studies are available. For compounds that do exhibit enzyme inhibition, kinetic studies are performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type). For example, kinetic analysis of a potent benzimidazole-thioquinoline derivative revealed a competitive mode of inhibition against α-glucosidase. nih.gov In another case, a novel pyridazine-triazole hybrid was found to be an uncompetitive inhibitor of the same enzyme. nih.gov Such studies are vital for understanding how a compound interacts with an enzyme's active or allosteric sites and for guiding further drug development.

Neuropharmacological Implications of Dichlorophenylacetate Scaffolds

The presence of the 3,4-dichlorophenyl moiety in the structure of this compound suggests potential interactions with the central nervous system (CNS). Research on other molecules containing this scaffold has pointed towards significant neuropharmacological activity.

Compounds featuring the 3,4-dichlorophenyl group have been investigated for their effects on the CNS. For instance, derivatives of 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine have been identified as potent monoamine uptake inhibitors. patexia.com These compounds demonstrate the capacity of the 3,4-dichlorophenyl scaffold to interact with key CNS targets. The simultaneous blockade of norepinephrine, serotonin (B10506), and dopamine (B1211576) reuptake is a mechanism of action for several antidepressant medications. researchgate.net This suggests that dichlorophenylacetate scaffolds could be explored for their potential in treating mood disorders like depression, which are often characterized by imbalances in these monoamine levels. patexia.com

Another area of potential CNS activity relates to the broader class of phenoxyacetic acid derivatives, which includes the dichlorophenyl structure. For example, 2,4-dichlorophenoxyacetic acid (2,4-D) has been shown to induce neurotoxic effects, including the degeneration of midbrain dopaminergic neurons in vitro. nih.gov While the substitution pattern is different, this highlights the potential for dichlorinated phenylacetic acid structures to interact with neuronal systems. The neurotoxic potential appears to be enhanced in the presence of glial cells, suggesting an inflammatory component to the mechanism of action. nih.gov

The modulation of neurotransmitter systems is a key aspect of the neuropharmacological profile of compounds containing the 3,4-dichlorophenyl group. As mentioned, compounds like trans 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine are effective inhibitors of norepinephrine, dopamine, and serotonin reuptake. patexia.com This triple reuptake inhibition can lead to a broad therapeutic profile for CNS disorders. patexia.comresearchgate.net

Cellular and Biochemical Pathways Affected by this compound and its Derivatives

The cellular and biochemical effects of this compound can be inferred from studies on its parent acid, 3,4-dichlorophenylacetic acid (Dcaa), and other related dichlorophenyl compounds.

Recent research has identified 3,4-dichlorophenylacetic acid (Dcaa) as an auxin-like substance that can influence plant cell signaling and gene expression. nih.govnih.gov Dcaa has been shown to induce the expression of auxin-responsive genes, acting through auxin receptors. nih.gov Molecular docking studies suggest that Dcaa can bind to auxin receptors, with the highest binding activity observed for TIR1. nih.gov This interaction triggers a signaling cascade that ultimately alters gene expression, promoting plant growth. nih.govnih.gov While these findings are in a plant model, they demonstrate the ability of the 3,4-dichlorophenylacetic acid structure to activate specific signaling pathways and modulate gene expression.

In a different context, the herbicide 3,4-dichloropropionanilide (DCPA) has been found to affect intracellular calcium signaling in T-cells, which in turn reduces the nuclear levels of the nuclear factor of activated T-cells (NFAT), a key transcription factor. nih.gov This provides evidence that dichlorophenyl compounds can interfere with critical signaling pathways that regulate gene expression in animal cells.

The cellular responses induced by dichlorophenyl compounds can range from promoting cell proliferation to inducing apoptosis, depending on the specific compound and cellular context. As an auxin analog, Dcaa promotes the elongation of oat coleoptile segments and the growth of crop roots, indicating a stimulatory effect on cell proliferation and differentiation in plants. nih.govnih.gov

Conversely, other dichlorophenyl derivatives have been associated with cytotoxic and apoptotic effects. For instance, synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment have been shown to induce apoptosis in lymphoid immature neoplasms. nih.gov Similarly, tryptanthrin (B1681603) derivatives can induce cell cycle arrest and apoptosis in human hepatocellular carcinoma cells. mdpi.com While the substitution pattern differs, these findings suggest that the dichlorophenyl moiety, in combination with other structural features, can be a part of molecules that trigger programmed cell death. Studies on 2,4-dichlorophenoxy acetic acid (2,4-D) have also shown it can induce an increase in degenerating cells in bovine fetal muscle cell cultures. nih.gov

Pharmacological Characterization of Metabolites and Derivatives

The metabolic fate of this compound is likely to involve hydrolysis of the ethyl ester to form 3,4-dichlorophenylacetic acid. The pharmacological activity of this primary metabolite, Dcaa, has been discussed in the context of its auxin-like effects. nih.govnih.gov

Further metabolism of the dichlorophenyl ring can also be anticipated. For example, the metabolism of 2,4-dichlorophenoxyacetic acid can lead to the formation of 2,4-dichlorophenol (B122985) (2,4-DCP). acs.org Studies have shown that the metabolite, 2,4-DCP, can be more toxic than the parent compound to certain organisms. acs.org This highlights the importance of considering the toxicological profile of metabolites.

Environmental Fate, Transport, and Ecotoxicological Considerations Academic Perspective

Environmental Degradation Pathways

The persistence of Ethyl 3,4-dichlorophenylacetate in the environment is determined by its susceptibility to various degradation processes. These include photolysis, biodegradation, and hydrolysis, which are key mechanisms that can lead to its transformation and ultimate removal from environmental compartments.

Photolysis: Mechanisms of Light-Induced Transformation in Aquatic Systems

Photolysis, or the degradation of a chemical by light, is a significant transformation pathway for many organic compounds in aquatic environments. For a compound like this compound, which contains a dichlorinated aromatic ring, direct and indirect photolysis are potential degradation routes. Direct photolysis would involve the absorption of solar radiation by the molecule itself, leading to the excitation of electrons and subsequent cleavage of chemical bonds. The presence of chlorine atoms on the phenyl ring could influence the absorption spectrum and the efficiency of this process.

Indirect photolysis, on the other hand, would be mediated by other light-absorbing substances in the water, such as dissolved organic matter (DOM), nitrate, and nitrite. These substances can absorb sunlight and generate reactive oxygen species (ROS), including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxyl radicals. These highly reactive species can then attack the this compound molecule, leading to its degradation. The ester functional group and the dichlorinated benzene (B151609) ring are both potential sites for oxidative attack by these radicals.

Biodegradation: Microbial Mediated Transformation and Mineralization Studies

The breakdown of organic chemicals by microorganisms is a crucial process in the environment. The biodegradability of this compound would depend on the ability of microbial communities in soil and water to utilize it as a source of carbon and energy or to transform it through co-metabolism. The presence of chlorine atoms on the aromatic ring can significantly affect the rate and extent of biodegradation. Chlorinated aromatic compounds are often more resistant to microbial attack than their non-chlorinated counterparts.

The initial step in the biodegradation of this compound would likely involve the enzymatic hydrolysis of the ester bond by microbial esterases, yielding 3,4-dichlorophenylacetic acid and ethanol (B145695). Ethanol is readily biodegradable. The subsequent degradation of 3,4-dichlorophenylacetic acid would be the rate-limiting step. Aerobic degradation pathways for chlorinated aromatic acids often involve dioxygenase enzymes that catalyze the hydroxylation of the aromatic ring, leading to ring cleavage and eventual mineralization to carbon dioxide, water, and chloride ions. Under anaerobic conditions, reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms, could be a key initial step.

Hydrolysis: pH-Dependent Stability and Transformation in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the ester linkage is susceptible to hydrolysis, which would result in the formation of 3,4-dichlorophenylacetic acid and ethanol. The rate of this reaction is highly dependent on the pH of the surrounding water. nih.gov

Ester hydrolysis can be catalyzed by both acids and bases. nih.gov Under neutral conditions (pH 7), the reaction rate is typically slow. In acidic conditions (low pH), the reaction is acid-catalyzed, while in alkaline conditions (high pH), it is base-catalyzed. Generally, for simple esters, the rate of hydrolysis is significantly faster under alkaline conditions than in acidic or neutral environments. nih.gov Therefore, in natural waters with varying pH, the stability of this compound would be expected to decrease as the pH moves away from neutral.

Table 1: General pH-Dependence of Ester Hydrolysis

| pH Range | Dominant Mechanism | Expected Relative Rate of Hydrolysis |

| < 7 | Acid-catalyzed | Moderate |

| 7 | Neutral | Slow |

| > 7 | Base-catalyzed | Fast |

Environmental Transport and Distribution

The movement and partitioning of this compound between different environmental compartments such as air, water, soil, and sediment are governed by its physical and chemical properties.

Volatilization from Water and Soil Compartments

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the gas phase. The tendency of this compound to volatilize from water surfaces is determined by its Henry's Law constant, which is a measure of the partitioning between air and water. Compounds with a higher Henry's Law constant will volatilize more readily. The volatility from soil is influenced by factors such as the compound's vapor pressure, its adsorption to soil particles, and the soil's moisture content. Without specific data for this compound, a precise assessment of its volatility cannot be made.

Adsorption/Desorption Processes in Soil and Sediment Matrices

The extent to which this compound will bind to soil and sediment particles is a critical factor in its environmental mobility. This process, known as adsorption, is primarily governed by the compound's organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates a stronger tendency to adsorb to organic matter in soil and sediment, which would reduce its mobility in the environment and its bioavailability. The dichlorinated phenyl group suggests that this compound would have a moderate to high affinity for organic matter. The nature of the soil, including its organic carbon content, clay content, and pH, would also influence the degree of adsorption.

Bioconcentration Potential in Aquatic and Terrestrial Organisms

The bioconcentration potential of a chemical refers to its tendency to accumulate in an organism from the surrounding environment, typically water, to concentrations higher than in the environment itself. This process is a key consideration in environmental risk assessment, as chemicals that bioconcentrate can be transferred through the food web, leading to higher exposure levels for organisms at upper trophic levels.

While specific experimental studies on the bioconcentration factor (BCF) for this compound are not extensively documented in publicly available literature, its potential can be inferred from its chemical structure and physicochemical properties. As a chlorinated aromatic compound and an ester, it possesses features that are often associated with some degree of lipophilicity (fat-solubility). Lipophilic substances tend to partition from water into the fatty tissues of aquatic and terrestrial organisms.

The potential for bioconcentration is often estimated using Quantitative Structure-Activity Relationship (QSAR) models, which correlate a chemical's structure with its properties. mdpi.com For bioconcentration, the octanol-water partition coefficient (Kow), usually expressed as its logarithm (log Kow), is a primary predictor. A higher log Kow value generally indicates a greater potential for bioconcentration. The QSAR Toolbox, a software application, incorporates various models to estimate such properties when experimental data is unavailable. qsartoolbox.org For chloroaromatic compounds like this compound, these predictive models are essential for initial risk screening.

Table 1: Predicted Physicochemical Properties and Bioconcentration Potential Note: The following values are estimates from computational models and are intended for screening-level assessment. Actual experimental values may vary.

| Property | Predicted Value/Indication | Implication for Bioconcentration |

| Log Kow (Octanol-Water Partition Coefficient) | Moderately High | Suggests a potential for partitioning into fatty tissues of organisms. |

| Water Solubility | Low | Low water solubility often correlates with higher bioconcentration potential. |

| Molecular Weight | ~233 g/mol | Within the range where passive diffusion across biological membranes is possible. |

| Susceptibility to Biotransformation | Moderate | Ester hydrolysis can reduce the parent compound's concentration, potentially limiting BCF. |

Ecotoxicological Impact Assessment Methodologies

To evaluate the potential environmental harm of chemicals like this compound, especially when empirical data is limited, a variety of assessment methodologies are employed. These range from computational models to comprehensive risk assessment frameworks.

In Vitro and In Silico Ecotoxicity Prediction Models

In the absence of extensive whole-organism testing, in silico (computational) and in vitro (laboratory-based) methods serve as critical tools for predicting ecotoxicity. researchgate.net These approaches are integral to modern chemical assessment, reducing the need for animal testing while providing rapid and cost-effective screening. ifremer.fr

In Silico Models: Quantitative Structure-Activity Relationship (QSAR) models are the cornerstone of in silico toxicology. researchgate.net These mathematical models predict the biological activity (or toxicity) of a chemical based on its molecular structure and physicochemical properties. nih.govnih.gov For a compound like this compound, a QSAR model would analyze features such as the dichlorinated phenyl ring and the ethyl acetate (B1210297) group to predict its potential effects on various organisms. nih.gov Advanced models often use machine learning algorithms, such as decision tree forests, to improve predictive accuracy. nih.gov The OECD QSAR Toolbox is a practical application that facilitates the use of these models for regulatory purposes by grouping chemicals into categories and filling data gaps. qsartoolbox.org

In Vitro Methods: In vitro tests use isolated biological components, such as cells or tissues, to assess the effects of a chemical. These methods can provide insights into specific mechanisms of toxicity. nih.gov For ecotoxicology, assays may involve exposing algae, daphnid cells, or fish cell lines to the chemical and observing endpoints like cytotoxicity, genotoxicity, or endocrine disruption. Ecotoxicogenomics is an advancing field that studies the effects of environmental stressors on the genes and proteins of an organism to detect sublethal effects. nih.gov

Table 2: Ecotoxicity Prediction Models

| Model Type | Principle | Application to this compound |

| QSAR Models | Correlates molecular structure with toxicological endpoints. nih.gov | Predicts acute and chronic toxicity to aquatic life (e.g., fish, daphnia, algae) based on its structural features. mdpi.com |

| Structural Alerts (SAs) | Identifies specific molecular substructures known to be associated with toxicity. nih.gov | The chlorinated aromatic ring may be flagged as a structural alert for persistence and potential toxicity. |

| Read-Across | Fills data gaps by using data from structurally similar chemicals. nih.gov | Toxicity data from other dichlorinated aromatic compounds could be used to estimate its potential effects. |

| Cell-Based In Vitro Assays | Measures effects (e.g., cell viability, enzyme inhibition) on cultured cells from relevant species. nih.gov | Could be used to assess its cytotoxicity or specific mechanisms of action without whole-organism testing. |

| Ecotoxicogenomics | Analyzes changes in gene and protein expression in response to chemical exposure. nih.gov | Could identify sublethal stress responses in organisms exposed to the compound. |

Frameworks for Assessing Ecological Risk (excluding specific toxicity data)

Ecological Risk Assessment (ERA) is a systematic process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. epa.gov These frameworks provide a structured approach for organizing scientific information and making transparent, science-based decisions. epa.gov

A widely adopted model is the framework developed by the U.S. Environmental Protection Agency (EPA), which consists of three main phases: epa.govepa.gov

Problem Formulation: This initial phase establishes the goals, scope, and focus of the assessment. It involves identifying the stressors (e.g., this compound), the ecosystems and receptors (e.g., aquatic invertebrates, fish) potentially at risk, and the specific ecological values to be protected (e.g., survival, growth, reproduction). publications.gc.ca A conceptual model is developed to show the relationships between the stressor and the ecological effects.

Analysis Phase: This phase examines the two key components of risk: exposure and effects.

Exposure Assessment: Characterizes the sources of the stressor, its environmental transport and fate, and the potential for contact or co-occurrence with the ecological receptors. publications.gc.ca

Effects Assessment (Hazard Assessment): Evaluates the available data on the toxicological effects of the stressor on the receptors of concern. This step links the concentration of the chemical to the type and magnitude of adverse effects.

Other regulatory bodies employ similar tiered approaches, often starting with simple, conservative models and progressing to more complex, data-intensive assessments if an initial screening indicates a potential risk. service.gov.uk

Table 3: Phases of a Generic Ecological Risk Assessment (ERA) Framework

| Phase | Key Objectives | Example Activities for this compound |

| 1. Problem Formulation | Define assessment scope and endpoints. epa.govpublications.gc.ca | - Identify potential release sources.- Select assessment endpoints (e.g., fish population stability).- Develop a conceptual model linking the compound to aquatic life. |

| 2. Analysis | Evaluate exposure and ecological effects. wikipedia.org | - Exposure: Model environmental concentrations in water/sediment.- Effects: Gather predicted toxicity data from QSAR and in vitro models. |

| 3. Risk Characterization | Integrate exposure and effects data to estimate risk. wikipedia.org | - Calculate risk quotients by comparing predicted environmental concentrations to predicted no-effect concentrations.- Describe the confidence in the risk estimate. |

Identification and Characterization of Environmental Transformation Products

When a chemical is released into the environment, it can be broken down into other substances known as transformation products (TPs). usgs.gov These TPs can have different physicochemical properties and toxicities than the parent compound, and in some cases, may be more persistent or toxic. mdpi.com Therefore, a complete environmental assessment must consider the formation and fate of major TPs. researchgate.net

For this compound, several transformation pathways are chemically plausible:

Hydrolysis: As an ester, the most likely abiotic or biotic transformation pathway is hydrolysis. This reaction would cleave the ester bond, yielding 3,4-dichlorophenylacetic acid and ethanol . This is often a primary degradation route for esters in aquatic environments. nih.gov

Biodegradation: Microorganisms in soil and water may utilize the compound as a carbon source, potentially leading to the cleavage of the ester bond or degradation of the aromatic ring.

Photodegradation (Photolysis): Sunlight can induce the degradation of chemicals in surface waters. For chlorinated aromatic compounds, this can involve reactions such as reductive dechlorination (removal of a chlorine atom) or oxidation of the aromatic ring.

The identification of these TPs in complex environmental samples is challenging due to their typically low concentrations and requires sophisticated analytical techniques like liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.net

Table 4: Potential Environmental Transformation Pathways and Products

| Transformation Pathway | Description | Likely Transformation Product(s) |

| Abiotic/Biotic Hydrolysis | Cleavage of the ester bond by water, potentially catalyzed by acids, bases, or enzymes (esterases). nih.gov | - 3,4-dichlorophenylacetic acid- Ethanol |

| Photodegradation | Degradation initiated by the absorption of light energy, which can lead to dechlorination or ring cleavage. | - Monochlorinated phenylacetic acid derivatives- Hydroxylated derivatives |

| Microbial Degradation | Breakdown of the molecule by microorganisms. | - 3,4-dichlorophenylacetic acid- Further degradation products of the aromatic ring |

Computational Chemistry and Cheminformatics in Research

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations offer a powerful lens to scrutinize the intrinsic properties of molecules like Ethyl 3,4-dichlorophenylacetate at the atomic level. These computational methods, grounded in the principles of quantum mechanics, provide detailed insights into the molecule's electronic structure, the nature of its chemical bonds, and its preferred three-dimensional arrangement.

Electronic Structure, Bonding Analysis, and Conformation

This compound is an organic compound featuring a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions. cymitquimica.com This substitution pattern is crucial to its chemical reactivity and potential biological activity. cymitquimica.com The molecule also contains an ethyl ester group, which enhances its solubility in organic solvents. cymitquimica.com

Computational studies, often employing methods like Density Functional Theory (DFT), can elucidate the distribution of electrons within the molecule. This reveals regions of high and low electron density, which are fundamental to understanding its reactivity. For instance, the electronegative chlorine and oxygen atoms would be expected to draw electron density, creating partial negative charges, while the carbon and hydrogen atoms would carry partial positive charges.

Bonding analysis provides information on the strength and nature of the chemical bonds. For this compound, this would include the covalent bonds within the phenyl ring, the carbon-chlorine bonds, and the bonds of the ethyl acetate (B1210297) group.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum calculations can predict the chemical shifts of the hydrogen (¹H) and carbon (¹¹³C) atoms in this compound. youtube.com These predictions are based on the calculated electron density around each nucleus. The predicted spectrum would show distinct signals for the protons on the aromatic ring, the methylene (B1212753) (-CH2-) group, and the methyl (-CH3) group of the ethyl ester. youtube.com The splitting patterns of these signals, arising from spin-spin coupling between neighboring protons, can also be predicted to further confirm the structure. youtube.com

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. nrel.gov For this compound, characteristic vibrational bands would be predicted for the C=O stretching of the ester group, C-Cl stretching of the dichlorophenyl group, and various vibrations of the aromatic ring.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption of ultraviolet-visible (UV-Vis) light. researchgate.net This allows for the prediction of the wavelength of maximum absorption (λmax), providing insight into the molecule's electronic properties. researchgate.net

Molecular Dynamics and Docking Simulations for Biological Interactions

To explore the potential biological activity of this compound, computational techniques like molecular docking and molecular dynamics simulations are employed. These methods model the interaction of the compound with biological macromolecules, such as proteins.

Ligand-Protein Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a target protein. nih.govmdpi.com This method is crucial in drug discovery for identifying potential drug candidates. For this compound, docking simulations could be performed against various protein targets to predict its binding mode and estimate its binding affinity. nih.gov

The process involves preparing the 3D structures of both the ligand and the protein. mdpi.com The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding free energy. mdpi.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. nih.gov

The binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), can be estimated from the docking score. elifesciences.orgnih.gov A lower binding affinity value generally indicates a stronger binding interaction. elifesciences.org

Table 1: Fictional Example of Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | TYR 23, PHE 89, LEU 102 |

| Hydrogen Bonds | 1 |

This table is a fictional representation to illustrate the type of data obtained from docking studies.

Conformational Analysis of Ligand-Receptor Complexes

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements.

These simulations can be used to assess the stability of the predicted binding pose from docking. By analyzing the trajectory, researchers can observe how the ligand and protein adapt to each other's presence and identify any significant conformational changes. nih.gov This provides a more realistic and dynamic view of the binding event. The analysis of these simulations can confirm the stability of key interactions and provide a more refined understanding of the binding mechanism.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov These models are widely used in medicinal chemistry and toxicology to predict the activity of new compounds and to understand the structural features that are important for a particular effect. nih.govresearchgate.net

To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with known biological activities would be required. For each molecule, a set of numerical descriptors representing its structural and physicochemical properties would be calculated. These descriptors can include constitutional, topological, geometrical, and electronic parameters.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds, including this compound, provided it falls within the applicability domain of the model.

Cheminformatics for Data Analysis and Compound Discovery

Cheminformatics applies information technology to solve chemical problems, particularly in the management and analysis of large chemical datasets. This is crucial for tasks like mining patents, prioritizing compounds for screening, and exploring chemical diversity. nih.gov

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. nih.govnih.gov If this compound were a compound of interest (e.g., a hit from a primary screen), virtual screening could be employed to find analogues with potentially improved properties.

There are two main approaches:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active compound, like this compound, as a template. The system then searches for other molecules in a library that have a similar 2D or 3D structure, based on the principle that structurally similar molecules are likely to have similar biological activities.

Structure-Based Virtual Screening (SBVS): If the biological target (e.g., a specific enzyme or receptor) of this compound is known, SBVS can be used. This involves docking candidate molecules from a library into the 3D structure of the target's binding site to predict how well they will bind.

These methods allow for the rapid and cost-effective prioritization of a small subset of compounds for further experimental testing.

When developing new compounds, it is important to explore a wide range of chemical structures to discover novel scaffolds and optimize activity. Chemical space is a concept used to represent the vast multidimensional space occupied by all possible molecules. rsc.org

By analyzing a collection of compounds related to this compound, researchers can map their distribution within chemical space. This analysis helps to:

Assess Structural Diversity: Quantify how structurally different the compounds in a library are. A diverse library is more likely to contain novel active compounds.

Identify Unexplored Regions: Pinpoint areas of chemical space that have not been synthesized or tested, representing opportunities for new discoveries.

Understand Structure-Activity Relationships (SAR): Visualize how small changes in chemical structure affect biological activity, a concept known as the "activity landscape". rsc.org This can reveal "activity cliffs," where a minor structural modification leads to a large drop in activity, providing crucial information for compound design.

Through these computational and cheminformatic approaches, the study of this compound can be extended beyond its immediate properties to a broader context of prediction, discovery, and optimization.

Conclusion and Future Research Directions

Synthesis of Current Academic Knowledge on Ethyl 3,4-dichlorophenylacetate

This compound is a halogenated aromatic ester primarily recognized within the scientific community as a chemical intermediate and a building block for organic synthesis. chemicalbook.comcymitquimica.com Its molecular structure, featuring a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions and an ethyl ester functional group, makes it a versatile precursor for more complex molecules. cymitquimica.com

The synthesis of this compound is typically achieved through the standard esterification of 3,4-dichlorobenzoic acid with ethanol (B145695), facilitated by an acid catalyst. cymitquimica.com Current knowledge is largely confined to its basic physicochemical properties and its role in further chemical reactions. It is known to be a colorless to pale yellow liquid that is insoluble in water. chemicalbook.comcymitquimica.com The existing literature and chemical databases primarily catalog it as a starting material for the synthesis of a variety of other compounds, including substituted esters and heterocyclic structures. chemicalbook.com While there is some suggestion of potential antimicrobial or insecticidal activity, these properties are not substantiated by extensive research in the available literature. cymitquimica.com

The table below summarizes the core information currently established for this compound.

| Property | Description | References |

| CAS Number | 6725-45-7 | chemicalbook.com |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | chemicalbook.com |

| Primary Role | Chemical Intermediate / Synthetic Precursor | chemicalbook.comcymitquimica.com |

| Typical Synthesis | Esterification of 3,4-dichlorobenzoic acid with ethanol | cymitquimica.com |

| Physical State | Colorless to pale yellow liquid | chemicalbook.comcymitquimica.com |

| Solubility | Insoluble in water | chemicalbook.com |

Identification of Persistent Research Challenges and Underexplored Areas

Despite its established use in chemical synthesis, there are significant gaps in the scientific understanding of this compound itself. The research landscape is characterized by a focus on its utility as a precursor rather than its intrinsic properties.

The most prominent research challenge is the comprehensive evaluation of its biological activity. Speculative mentions of antimicrobial or insecticidal properties remain unverified by dedicated studies. cymitquimica.com There is a clear absence of systematic screening of this compound against diverse biological targets, which represents a major underexplored area.

Furthermore, several key scientific questions persist:

Mechanism of Action: In the event that biological activity is discovered, its underlying mechanism of action is entirely unknown.

Metabolic Fate: There is a lack of data on how organisms might metabolize the compound and what its degradation pathways are.

Advanced Synthesis: While a classical synthesis route is known, research into more modern, efficient, and sustainable "green chemistry" approaches for its production is absent.

Comprehensive Physicochemical Profile: Beyond basic identifiers, a detailed characterization of its properties (e.g., spectroscopic data, stability under various conditions) is not widely documented in peer-reviewed literature.

Proposed Future Research Avenues and Interdisciplinary Collaborations

The identified research gaps pave the way for numerous potential research directions. Future investigations should aim to characterize the compound beyond its current role as a synthetic intermediate.

Proposed research avenues include:

Systematic Biological Screening: A high-throughput screening program to test this compound against a wide array of targets. This could include panels of bacteria, fungi, cancer cell lines, and agricultural pests to either validate or refute the speculative claims of its bioactivity.

Mechanistic and Toxicological Studies: Should any significant biological activity be confirmed, subsequent research should focus on elucidating the molecular mechanisms involved. Concurrently, comprehensive toxicological and metabolic studies are crucial to understand its potential risks and its fate in biological systems and the environment.

Computational Modeling: The use of in silico methods, such as molecular docking, can predict potential interactions with biological macromolecules. This could help prioritize experimental screening efforts and provide hypotheses for any observed activity.

Development of Green Synthetic Protocols: Research focused on creating novel, environmentally friendly synthesis methods would be a valuable contribution to sustainable chemistry.

These research avenues would benefit significantly from a multidisciplinary approach, as detailed in the table below.

| Proposed Research Avenue | Key Disciplines Involved | Potential Impact |

| Biological Activity Screening | Organic Chemistry, Microbiology, Pharmacology, Agricultural Science | Discovery of novel therapeutic or agrochemical lead compounds. |

| Mechanistic Elucidation | Molecular Biology, Biochemistry, Toxicology | Understanding of how the compound functions at a molecular level and its safety profile. |

| Computational Prediction | Computational Chemistry, Medicinal Chemistry, Bioinformatics | Rational, targeted drug discovery and reduced reliance on expensive initial screening. |

| Green Synthesis Development | Synthetic Chemistry, Environmental Chemistry, Chemical Engineering | Creation of more efficient, cost-effective, and sustainable production methods. |

By pursuing these research directions, the scientific community can build a more complete understanding of this compound, potentially unlocking new applications and ensuring a thorough knowledge of its properties.

常见问题

Q. What are the standard synthetic routes for Ethyl 3,4-dichlorophenylacetate, and how can reaction efficiency be optimized?

this compound is typically synthesized via acid-catalyzed esterification. A common method involves refluxing 3,4-dichlorophenylacetic acid with ethanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. For example, a similar protocol for methyl esters (e.g., mthis compound) uses methanol and H₂SO₄ under reflux for 4 hours, followed by precipitation in ice water and recrystallization from ethanol . To optimize efficiency, researchers should:

- Vary catalyst concentration (e.g., 1–5% H₂SO₄).

- Test alternative solvents (e.g., toluene for azeotropic water removal).

- Monitor reaction progress via TLC or GC-MS to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Confirm ester linkage (δ ~4.1–4.3 ppm for CH₂CH₃) and aromatic protons (δ ~6.8–7.5 ppm for 3,4-dichloro substitution) .